molecular formula C17H19N5O3S B3033651 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide CAS No. 1106778-22-6

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B3033651
CAS No.: 1106778-22-6
M. Wt: 373.4 g/mol
InChI Key: CMSIABFKSRMIQG-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

Compounds related to 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide show significant inhibition of human carbonic anhydrase isoenzymes I and II. This inhibition is crucial for understanding biochemical processes and potential therapeutic applications. The inhibitory effects were studied in vitro, revealing that these compounds are more potent inhibitors than acetazolamide, a standard control compound in such studies (Büyükkıdan et al., 2017); (Bülbül et al., 2008).

Antimicrobial and Antioxidant Activities

Certain derivatives of this compound class have been synthesized and shown to possess antimicrobial and antioxidant activities. These activities were evaluated against selected bacterial and fungal strains, demonstrating significant potential for these compounds in antimicrobial applications (Badgujar et al., 2018).

Antiproliferative Effects

Synthesized pyrazole-sulfonamide derivatives, including compounds related to this compound, have been tested for their antiproliferative activities against cancer cell lines. Some of these compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

Synthesis and Characterization

DNA Binding and Cytotoxicity Studies

Some derivatives have been studied for their interactions with DNA and their cytotoxicity on cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in treating various cancers (Reddy et al., 2017).

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-4-13-5-7-14(8-6-13)21-26(24,25)16-15(10-18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSIABFKSRMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Reactant of Route 2
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Reactant of Route 3
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Reactant of Route 4
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Reactant of Route 5
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide
Reactant of Route 6
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-1H-pyrazole-5-sulfonamide

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